molecular formula C20H27N9O B12269465 4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine

4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine

Cat. No.: B12269465
M. Wt: 409.5 g/mol
InChI Key: AJVMBGJKBOROBF-UHFFFAOYSA-N
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Description

4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine is a complex heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine typically involves multi-step reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate for oxidative cyclization , reducing agents like hydrogen in the presence of Raney nickel , and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield triazolopyrimidine derivatives, while reduction can yield amino derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine is unique due to its specific structural features, which confer distinct biological activities

Properties

Molecular Formula

C20H27N9O

Molecular Weight

409.5 g/mol

IUPAC Name

4-[2-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H27N9O/c1-14-12-17(26-8-10-30-11-9-26)25-20(23-14)28-6-4-27(5-7-28)18-15(2)16(3)24-19-21-13-22-29(18)19/h12-13H,4-11H2,1-3H3

InChI Key

AJVMBGJKBOROBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)N5CCOCC5

Origin of Product

United States

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